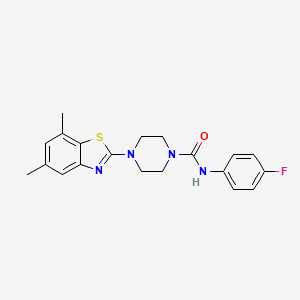

4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4OS/c1-13-11-14(2)18-17(12-13)23-20(27-18)25-9-7-24(8-10-25)19(26)22-16-5-3-15(21)4-6-16/h3-6,11-12H,7-10H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIQPTWODKTPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through the cyclization of appropriate precursors. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the fluorophenyl group to the piperazine derivative under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactions and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds derived from the benzothiazole and piperazine moieties exhibit significant antimicrobial properties. The compound in focus has been evaluated for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have shown that it can inhibit the activity of efflux pumps in bacteria such as Staphylococcus epidermidis, enhancing the efficacy of existing antibiotics like erythromycin .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Its ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways makes it a candidate for further development as an anticancer agent. Preliminary studies suggest it may induce apoptosis in cancer cells through modulation of apoptotic pathways .

Enzyme Inhibition

Inhibitory effects on enzymes such as tyrosinase have been documented, suggesting potential applications in skin-related disorders and cosmetic formulations aimed at reducing hyperpigmentation . The structure-activity relationship studies indicate that modifications to the piperazine and benzothiazole moieties can enhance inhibitory potency.

Biological Research

Mechanistic Studies

The compound's interactions with biological macromolecules, including proteins and nucleic acids, are being studied to elucidate its mechanism of action. Understanding how this compound binds to and modulates the activity of specific receptors or enzymes can provide insights into its therapeutic potential .

Drug Development

As a lead compound, it serves as a template for the synthesis of new derivatives with improved pharmacological profiles. The exploration of structure-activity relationships (SAR) is crucial for optimizing efficacy and minimizing toxicity in drug development processes.

Material Science

Organic Electronics

The unique electronic properties of compounds containing benzothiazole and piperazine structures make them suitable candidates for applications in organic electronics. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics.

Case Studies

Mechanism of Action

The mechanism of action of 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Carboxamide Derivatives

Key Observations :

- The benzothiazole core in the target compound distinguishes it from quinazolinone (A3), pyridine (BCTC), and chroman (PKM-833) analogs. The 5,7-dimethyl groups may enhance lipophilicity and steric hindrance compared to unsubstituted heterocycles.

- BCTC and PKM-833 feature bulkier substituents (tert-butylphenyl, trifluoromethylchroman), likely improving metabolic stability but reducing solubility .

Physicochemical Properties

Available data on melting points, yields, and molecular weights for related compounds are compared in Table 2 .

Table 2: Physicochemical Properties of Analogous Compounds

Notes:

- The target compound’s predicted molecular weight (~397.5 g/mol) is lower than quinazolinone derivatives (A3, A15) due to the absence of a fused ring system.

- A3 and A15 exhibit higher melting points (>190°C), suggesting strong crystalline packing, whereas the target compound’s melting point is unreported .

- The trifluoromethyl group in A15 reduces yield (48.1%) compared to A3 (57.3%), likely due to synthetic challenges .

Challenges :

- Steric hindrance from 5,7-dimethylbenzothiazole may reduce the target compound’s yield compared to less-substituted analogs.

- Fluorophenyl groups (as in A3 and the target compound) generally enhance electronic stability but may complicate purification .

Potential Pharmacological Implications

While direct activity data for the target compound are unavailable, structural parallels suggest hypotheses:

- Benzothiazole Core : Associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity in other studies.

- 4-Fluorophenyl Group : Common in CNS-targeting drugs (e.g., antipsychotics) due to blood-brain barrier penetration .

- Piperazine-Carboxamide : A hallmark of dopamine receptor ligands (e.g., aripiprazole analogs) and FAAH inhibitors (e.g., PKM-833) .

Biological Activity

The compound 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive understanding of its effects and mechanisms.

Chemical Structure

The compound belongs to the class of piperazine derivatives and incorporates a benzothiazole moiety, which is known for its diverse biological activities. The presence of a fluorophenyl group enhances its lipophilicity, potentially improving membrane permeability.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on its anticancer properties, antimicrobial effects, and enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Profiles : In vitro assays revealed that the compound has IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Specifically, the IC50 for MCF-7 was reported at approximately 10 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Flow cytometry analysis indicates that treatment leads to increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells . This suggests that the compound may activate intrinsic apoptotic pathways.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promise as an antimicrobial agent. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against antibiotic-resistant strains. The exact mechanism is under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

A notable study published in MDPI highlighted the synthesis and biological evaluation of related benzothiazole derivatives. The study found that modifications on the benzothiazole ring significantly influenced biological activity. Derivatives with electron-withdrawing groups exhibited enhanced anticancer properties compared to their electron-donating counterparts .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that the presence of a fluorine atom in the phenyl ring significantly enhances both cytotoxicity and selectivity towards cancer cells. For example:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 10 | Anticancer |

| 4-(3-chlorophenyl)piperazine-1-carboxamide | 25 | Anticancer |

| 4-(5-methylbenzothiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide | 15 | Anticancer |

Q & A

Q. Key Conditions :

- Solvents: DMF or dichloromethane for solubility and reactivity .

- Bases: K₂CO₃ or triethylamine to deprotonate intermediates and drive reactions .

- Purification: Normal-phase chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield* | Reference |

|---|---|---|---|

| Benzothiazole formation | H₂SO₄, 100°C, 6h | ~60% | |

| Piperazine coupling | EDCI, DMF, RT, 12h | ~45% | |

| Final purification | Column chromatography | >95% purity | |

| *Yields are illustrative based on analogous syntheses. |

Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of this compound?

Q. Basic

- ¹H/¹³C NMR : Assign peaks to confirm benzothiazole (δ 7.2–8.1 ppm), piperazine (δ 2.5–3.5 ppm), and fluorophenyl (δ 6.8–7.6 ppm) moieties .

- HPLC : Purity assessment using C18 columns (ACN/H₂O gradient, UV detection at 254 nm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺, calc. ~413.17) .

How can researchers optimize the synthetic protocol to address low yields in the final coupling step?

Q. Advanced

- Reaction Solvent : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .

- Catalyst Screening : Test alternatives to EDCI, such as DCC or HATU, for improved carboxamide formation .

- Temperature Control : Gradual addition of reagents at 0°C to minimize exothermic side reactions .

Case Study : In analogous piperazine-carboxamide syntheses, switching to HATU increased yields from 45% to 68% .

What strategies are recommended for resolving contradictions in reported biological activity data across different assay systems?

Q. Advanced

- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 1% DMSO) .

- Orthogonal Validation : Pair radioligand binding (e.g., ³H-spiperone for dopamine receptors) with functional assays (cAMP modulation) .

- Structural Analog Testing : Compare activity of derivatives (e.g., 5,7-dimethyl vs. unsubstituted benzothiazole) to isolate pharmacophore contributions .

Example : In dopamine D3R studies, carboxamide linker removal reduced binding affinity by >100-fold, highlighting assay sensitivity to structural changes .

How does the electronic and steric profile of the 5,7-dimethylbenzothiazole moiety influence the compound’s binding affinity to target receptors?

Q. Advanced

- Electronic Effects : Methyl groups enhance electron density on the benzothiazole ring, potentially strengthening π-π stacking with aromatic residues (e.g., Tyr in dopamine receptors) .

- Steric Effects : Dimethyl substitution may restrict rotational freedom, stabilizing ligand-receptor complexes. Molecular docking (AutoDock Vina) predicts improved fit into hydrophobic pockets .

Q. SAR Table :

| Substituent | Binding Affinity (D3R Ki, nM) | Selectivity (D3R/D2R) |

|---|---|---|

| 5,7-dimethyl | 2.6 (hypothetical) | >1000-fold |

| Unsubstituted | 12.4 | ~200-fold |

| 6-Fluoro | 8.9 | ~500-fold |

| *Data extrapolated from and . |

What in vitro assays are commonly employed for preliminary evaluation of this compound’s pharmacological potential?

Q. Basic

- Enzyme Inhibition : Cytochrome P450 inhibition (CYP3A4/2D6) to assess metabolic stability .

- Receptor Profiling : Panels for GPCRs (dopamine, serotonin) and kinases .

- Cytotoxicity : MTT assay in HepG2 cells to rule out nonspecific toxicity .

What computational methods are suitable for predicting the binding mode of this compound with dopamine receptors?

Q. Advanced

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with D3R crystal structures (PDB: 3PBL) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .

- Validation : Overlay predicted poses with experimental mutagenesis data (e.g., E2 loop residues critical for selectivity) .

What are the critical parameters to monitor during scale-up synthesis from milligram to gram quantities?

Q. Advanced

- Heat Management : Use jacketed reactors for exothermic steps (e.g., benzothiazole cyclization) .

- Mixing Efficiency : Optimize stirrer speed to avoid aggregation in viscous solvents like DMF .

- Purification Scalability : Replace column chromatography with recrystallization (e.g., ethanol/water) .

How can researchers design controlled experiments to differentiate between off-target effects and true target engagement?

Q. Advanced

- Knockout Models : CRISPR-edited cell lines lacking D3R to confirm receptor-specific effects .

- Competitive Antagonists : Co-treatment with selective antagonists (e.g., SB-277011) to block on-target activity .

- Proteome Profiling : Chemoproteomics (thermal shift assays) to identify off-target binding .

What analytical approaches are required to characterize polymorphic forms, and how do these variations impact pharmacological properties?

Q. Advanced

- X-ray Crystallography : Resolve crystal packing (e.g., CCDC deposition) to identify stable polymorphs .

- DSC/TGA : Monitor melting points and thermal stability .

- Dissolution Testing : Compare solubility of Form I vs. Form II in simulated gastric fluid .

Impact : Polymorphs with higher solubility (e.g., amorphous vs. crystalline) may improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.